molecular formula C12H16O3 B1581189 2-Isopropoxyethyl benzoate CAS No. 95241-36-4

2-Isopropoxyethyl benzoate

Cat. No.: B1581189
CAS No.: 95241-36-4
M. Wt: 208.25 g/mol
InChI Key: QLSUGJQAAUGJHE-UHFFFAOYSA-N
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Description

2-Isopropoxyethyl benzoate is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a colorless to light yellow liquid with a molecular weight of 208.26 g/mol. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxyethyl benzoate can be synthesized through the esterification reaction of benzoic acid with 2-isopropoxyethanol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with efficient heating and cooling systems to maintain optimal reaction conditions. The product is then purified through distillation to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxyethyl benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield benzoic acid derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various esters or ethers.

Scientific Research Applications

2-Isopropoxyethyl benzoate is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is used in the development of new materials and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism by which 2-isopropoxyethyl benzoate exerts its effects depends on the specific application. In pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's reactivity with various reagents allows it to participate in complex chemical transformations, leading to the formation of biologically active molecules.

Comparison with Similar Compounds

  • Ethyl benzoate

  • Methyl benzoate

  • Propyl benzoate

  • Butyl benzoate

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Properties

IUPAC Name

2-propan-2-yloxyethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(2)14-8-9-15-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSUGJQAAUGJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341124
Record name 2-Isopropoxyethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95241-36-4
Record name 2-Isopropoxyethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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